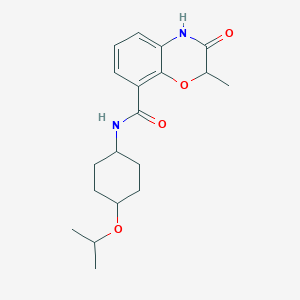![molecular formula C15H24N2O3S B7151418 3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide](/img/structure/B7151418.png)
3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide is a chemical compound with a complex structure that includes a phenyl ring substituted with a 2-methylpropyl group and a sulfamoylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is substituted with a 2-methylpropyl group through a Friedel-Crafts alkylation reaction.
Introduction of the sulfamoylethyl group: The sulfamoylethyl group is introduced via a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with an ethylamine derivative.
Amidation reaction: The final step involves the formation of the amide bond through a condensation reaction between the substituted phenyl ring and the sulfamoylethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-methylpropyl)phenyl]propanoic acid: A structurally similar compound with different functional groups.
N-(4-cyano-3-trifluoromethylphenyl)-2-methacrylamide: Another compound with a similar phenyl ring structure but different substituents.
Uniqueness
3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12(2)11-14-5-3-13(4-6-14)7-8-15(18)17-9-10-21(16,19)20/h3-6,12H,7-11H2,1-2H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPFPILWTPAYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCC(=O)NCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chloro-2-ethoxyphenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide](/img/structure/B7151355.png)


![1-[2-[4-(Oxan-4-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7151366.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-5-fluoro-2-methylbenzamide](/img/structure/B7151370.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-4-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B7151372.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-4-imidazol-1-ylbenzamide](/img/structure/B7151379.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide](/img/structure/B7151386.png)


![N,N-dimethyl-2-[(1-propanoylpiperidine-3-carbonyl)amino]pyridine-4-carboxamide](/img/structure/B7151423.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-methylindole-3-carboxamide](/img/structure/B7151424.png)

